molecular formula C19H23BrN4O2 B2809164 N-(4-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226430-30-3

N-(4-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No. B2809164
CAS RN: 1226430-30-3
M. Wt: 419.323
InChI Key: KOZJLBJHLIEJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C19H23BrN4O2 and its molecular weight is 419.323. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antituberculosis Activity

The synthesis and evaluation of pyrimidine derivatives, including those similar in structure to the specified compound, have shown promising antimicrobial and antituberculosis activities. These compounds, through their interaction with bacterial and fungal pathogens, offer potential avenues for developing new therapeutic agents against infections and tuberculosis. For instance, pyrimidine-incorporated Schiff bases of isoniazid, a well-known antituberculosis drug, have been synthesized and demonstrated good antimicrobial and comparatively good antituberculosis activity, suggesting these derivatives as candidates for further investigation in antibacterial and antifungal studies (Soni & Patel, 2017).

Synthesis of Important Intermediates

Research on pyrimidine compounds, including those with bromophenyl groups, has underscored their importance as intermediates in the synthesis of various biologically active molecules. For example, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine has been optimized, highlighting its role as a key intermediate in pharmaceutical and chemical fields. This showcases the compound's utility in creating diverse active compounds, suggesting a broad applicability in medicinal chemistry and drug development processes (Hou et al., 2016).

Anticancer Activity

The exploration of pyrimidine derivatives in cancer research has led to the identification of compounds with notable anticancer activities. By modifying the pyrimidine core and investigating various substitutions, researchers have developed molecules that exhibit potential as anticancer agents. This includes studies on 2-aminopyrimidine-containing compounds showing significant in vitro anticancer activity, emphasizing the potential of these derivatives in cancer therapy (Altenbach et al., 2008).

Antibacterial and Antioxidant Activities

Further research on new thiazolidinone derivatives containing pyrimidine moieties has revealed their antibacterial and antioxidant activities. Such compounds, through their structural features, have demonstrated effectiveness against specific bacterial strains and shown antioxidant properties, marking them as potential multifunctional therapeutic agents (Hamdi et al., 2012).

properties

IUPAC Name

N-(4-bromophenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4O2/c1-13-7-9-24(10-8-13)19-21-14(2)11-18(23-19)26-12-17(25)22-16-5-3-15(20)4-6-16/h3-6,11,13H,7-10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZJLBJHLIEJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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